molecular formula C26H36O11 B14154106 Tetraludin B CAS No. 73522-61-9

Tetraludin B

Cat. No.: B14154106
CAS No.: 73522-61-9
M. Wt: 524.6 g/mol
InChI Key: OQBDEQQBLOQXJR-CJECMMIBSA-N
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Description

Tetraludin B is a melampolide-type sesquiterpene lactone isolated from Tetragonotheca species, including T. ludoviciana, alongside its analogs Tetraludin A and C . Melampolides are characterized by a germacranolide skeleton with α-methylene-γ-lactone and epoxide moieties, which are critical for their bioactivity. This compound shares this core structure but differs in substituent patterns, influencing its chemical reactivity and pharmacological effects. While Tetraludin A and C have been studied for their NF-κB inhibition and apoptosis-inducing properties , this compound remains less characterized, necessitating extrapolation from structural analogs and related melampolides.

Properties

CAS No.

73522-61-9

Molecular Formula

C26H36O11

Molecular Weight

524.6 g/mol

IUPAC Name

methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+

InChI Key

OQBDEQQBLOQXJR-CJECMMIBSA-N

Isomeric SMILES

C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simple organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a significant challenge, as the reaction conditions need to be carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tetraludin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Mechanism of Action

Tetraludin B exerts its effects primarily by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating immune response, inflammation, and cell proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins involved in the NF-κB signaling pathway, such as IκB kinase (IKK) and the NF-κB complex itself .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Core Structure :

  • Tetraludin B: Presumed germacranolide skeleton with α-methylene-γ-lactone, similar to Tetraludin A and C. Substituent variations likely occur at C-8/C-9 positions, as seen in Tetraludin C’s reactivity with sodium methoxide .
  • Enhydrin : Contains additional epoxy and hydroxyl groups, enhancing its polarity and interaction with biological targets .
  • Repandolides (e.g., Repandin A) : Differ in lactone ring substitution and sidechain configuration, altering solubility and binding affinity .

Stereochemical Differences :
Circular Dichroism (CD) spectra of Tetraludin A and Melampodin A reveal contrasting Cotton effects due to stereochemical variations at C-4/C-5, impacting their optical activity and possibly their biological targets .

Table 1: Comparative Bioactivity of this compound and Analogs
Compound NF-κB Inhibition (IC₅₀) COX-2 Inhibition Apoptosis Induction (EC₅₀) Key Functional Groups
Tetraludin A 1.8 µM No effect 2.5 µM α-methylene-γ-lactone, C-9 ester
Enhydrin 1.2 µM 45% at 10 µM 1.8 µM C-8 epoxy, C-14 hydroxyl
Repandin A 2.0 µM 50% at 10 µM 3.0 µM C-6 acetyl, C-13 methyl
This compound Inferred: ~2.5 µM Unknown Inferred: ~3.0 µM Likely similar to A/C with substituent variations

Key Findings :

  • NF-κB Inhibition: Tetraludin A and Enhydrin show potent activity, attributed to their epoxy and lactone groups, which may stabilize interactions with IκB kinase .
  • Apoptosis Mechanisms : All compounds induce G₂/M cell cycle arrest and mitochondrial apoptosis, but this compound’s potency may vary due to differences in sidechain hydrophobicity .

Chemical Reactivity and Stability

  • Tetraludin C : Reacts with sodium methoxide to yield derivative 32 (24% yield), suggesting ester group lability at C-9 . This compound’s stability is likely comparable but understudied.
  • Enhydrin : Undergoes methoxide-induced ring-opening at the epoxy moiety, altering bioactivity .

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